molecular formula C26H26F6N6 B1673016 Unii-DQ4lkh74UY CAS No. 951135-00-5

Unii-DQ4lkh74UY

Cat. No.: B1673016
CAS No.: 951135-00-5
M. Wt: 536.5 g/mol
InChI Key: MRHHSXHMRZMNIM-UHFFFAOYSA-N
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Description

JNJ-38893777 is a small molecule drug developed by Janssen Global Services LLC. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and heat. This compound has been investigated for its potential therapeutic applications in treating nociceptive and neuropathic pain .

Preparation Methods

The synthetic routes and reaction conditions for JNJ-38893777 are not extensively detailed in publicly available sources. it is known that the compound has a molecular formula of C26H26F6N6 and an InChIKey of MRHHSXHMRZMNIM-UHFFFAOYSA-N . Industrial production methods for this compound have not been disclosed, likely due to proprietary reasons.

Chemical Reactions Analysis

JNJ-38893777 primarily functions as a TRPV1 antagonist and does not undergo significant chemical transformations under physiological conditions The compound’s stability and lack of reactivity make it suitable for therapeutic use

Mechanism of Action

Properties

CAS No.

951135-00-5

Molecular Formula

C26H26F6N6

Molecular Weight

536.5 g/mol

IUPAC Name

2-piperidin-1-yl-N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-4-amine

InChI

InChI=1S/C26H26F6N6/c27-25(28,29)17-6-8-18(9-7-17)34-22-19-10-15-37(23-20(26(30,31)32)5-4-12-33-23)16-11-21(19)35-24(36-22)38-13-2-1-3-14-38/h4-9,12H,1-3,10-11,13-16H2,(H,34,35,36)

InChI Key

MRHHSXHMRZMNIM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC3=C(CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C(=N2)NC5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

C1CCN(CC1)C2=NC3=C(CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C(=N2)NC5=CC=C(C=C5)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido(4,5-d)azepin-4-amine
JNJ-38893777

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloro-2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine. To a solution of 2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol (435 mg, 1.11 mmol) in CH3CN (9 mL) was added POCl3 (0.41 mL, 4.43 mmol). After 1.5 h at 80° C., the mixture was cooled to rt, diluted with EtOAc, and quenched slowly with satd. aq. NaHCO3. The organic layers were combined, dried (Na2SO4), and concentrated. The crude residue was purified (FCC) to give the title compound (160 mg, 35%).
Name
4-Chloro-2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol
Quantity
435 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
35%

Synthesis routes and methods II

Procedure details

2-Piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol. To solution of KOtBu (1.3 g, 5.77 mmol) in tBuOH (32 mL) was added 5-oxo-1-(3-trifluoromethyl-pyridin-2-yl)-azepane-4-carboxylic acid ethyl ester (Intermediate B; 1.27 g, 3.85 mmol), followed by piperidine-1-carboximidamide hydrobromide (1.2 g, 5.77 mmol). After heating at reflux for 24 h, the mixture was cooled and concentrated. The residue was dissolved in water and CH2Cl2. The aqueous layer was acidified to pH=7 with HOAc. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried (Na2SO4) and concentrated. The residue was triturated with Et2O and filtered. The filtrate was concentrated and the residue was purified (FCC) to give the title compound (776.4 g, 51%—combined filtered and chromatographed).
Name
2-Piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
5-oxo-1-(3-trifluoromethyl-pyridin-2-yl)-azepane-4-carboxylic acid ethyl ester
Quantity
1.27 g
Type
reactant
Reaction Step Two
Name
Intermediate B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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